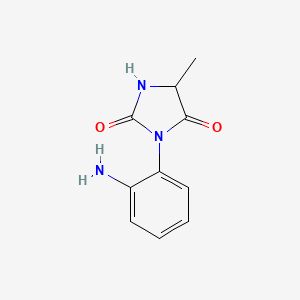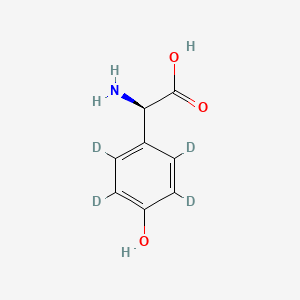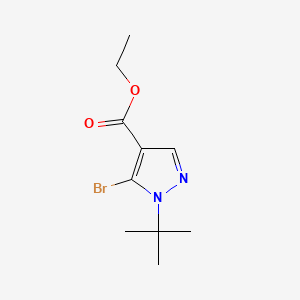
3-Methoxy-5-(4-methylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(4-methylphenyl)pyridine is a substituted pyridine . It is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-(4-methylphenyl)pyridine consists of a pyridine ring substituted with a methoxy group at the 3-position and a 4-methylphenyl group at the 5-position .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Ansari, Quraishi, and Singh (2015) examined the corrosion inhibition effect of pyridine derivatives, including those structurally similar to 3-Methoxy-5-(4-methylphenyl)pyridine, on mild steel in hydrochloric acid. These derivatives were found to be effective corrosion inhibitors, demonstrating significant protection of steel surfaces through adsorption, which was confirmed using various analytical techniques such as gravimetric analysis, electrochemical impedance spectroscopy, and quantum chemical study. The inhibitors obeyed Langmuir's adsorption isotherm, indicating a strong and systematic adsorption process on the metal surface, which was further validated by SEM and EDX analyses (Ansari, Quraishi, & Singh, 2015).
Fluorescent Sensing
In the realm of chemical sensing, Hagimori, Mizuyama, Yamaguchi, Saji, and Tominaga (2011) developed a water-soluble, small molecular weight fluorescent probe based on the pyridine-pyridone scaffold for detecting Zn2+. This probe demonstrated a clear chelation-enhanced fluorescence effect in the presence of Zn2+, highlighting its potential as a selective and sensitive tool for Zn2+ detection in various biological and environmental samples (Hagimori et al., 2011).
Synthesis and Crystal Structure
Another research area involves the synthesis and structural determination of derivatives related to 3-Methoxy-5-(4-methylphenyl)pyridine. Moustafa and Girgis (2007) synthesized and determined the crystal structures of similar compounds, providing valuable insights into their molecular configurations and potential applications in material science and organic synthesis. Their work underscores the importance of structural analysis in understanding the properties and reactivity of such compounds (Moustafa & Girgis, 2007).
Antimicrobial Activities
Research has also extended to evaluating the antimicrobial potential of pyridine derivatives. Dangar, Borkhataria, and Shah (2014) synthesized pyrazoline and amino cyanopyridine derivatives, assessing their antimicrobial efficacy. These compounds displayed varying degrees of antimicrobial activity, suggesting their potential utility in developing new antimicrobial agents. This study exemplifies the broad applicability of pyridine derivatives in medicinal chemistry and drug development (Dangar, Borkhataria, & Shah, 2014).
Wirkmechanismus
Target of Action
It is known that pyrazole-bearing compounds, which are structurally similar, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds have been shown to interact with their targets in a way that disrupts normal cellular processes, leading to their antileishmanial and antimalarial effects .
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of the parasites responsible for leishmaniasis and malaria .
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
3-methoxy-5-(4-methylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-5-11(6-4-10)12-7-13(15-2)9-14-8-12/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEXIBWPAVUELY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742954 |
Source


|
| Record name | 3-Methoxy-5-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373233-04-5 |
Source


|
| Record name | Pyridine, 3-methoxy-5-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)


![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)


![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)